Compound Description: Rimonabant, chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, is a selective cannabinoid CB1 receptor antagonist and inverse agonist. [, , ] It was initially developed for the treatment of obesity but was withdrawn from the market due to concerns about psychiatric side effects. []
Relevance: Rimonabant and N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide both target the cannabinoid CB1 receptor. [, ] While rimonabant acts as an antagonist/inverse agonist, the activity of N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is not explicitly stated in the provided papers. Both compounds contain a central piperidine ring and a chlorophenyl substituent, although their overall structures and pharmacophores differ. []
Relevance: Taranabant shares a high degree of structural similarity with N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. Both compounds contain a 5-(trifluoromethyl)pyridin-2-yl]oxy moiety linked to a central scaffold. [] The difference lies in the nature of this central scaffold, with taranabant featuring a complex acyclic amide while the target compound utilizes a piperidine ring. This structural similarity suggests that N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may also possess cannabinoid CB1 receptor activity, potentially as an inverse agonist.
BAY 59-3074
Compound Description: BAY 59-3074, chemically known as 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a novel, selective cannabinoid CB1/CB2 receptor partial agonist. [] It exhibits antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []
Relevance: Similar to N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide and Taranabant, BAY 59-3074 also targets the cannabinoid receptors. [] All three compounds incorporate a trifluoromethyl group in their structures, although their core scaffolds and overall structures differ. [] The fact that BAY 59-3074 acts as a partial agonist while Taranabant is an inverse agonist underscores the subtle structural variations that can influence activity at the cannabinoid receptors.
PF-04457845
Compound Description: PF-04457845, chemically named as N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide, is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor. [] It increases the levels of the endocannabinoid anandamide and demonstrates efficacy in reducing both inflammatory and non-inflammatory pain in rodent models. []
A-784168
Compound Description: A-784168, chemically known as 1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide, is a potent TRPV1 antagonist with good CNS penetration. [] It exhibits analgesic effects in various pain models, including those mediated by central sensitization. []
PF-3845
Compound Description: PF-3845, chemically named N-(pyridin-3-yl)-4-(3-(5-(trifluoromethyl)pyridin-2-yloxy)benzyl)-piperdine-1-carboxamide, is a selective FAAH inhibitor. [, , ] It elevates anandamide levels and has been investigated for its potential to reduce opioid withdrawal symptoms in preclinical models. [, , ]
Relevance: PF-3845 shares the core 5-(trifluoromethyl)pyridin-2-yloxy)benzyl-piperdine-1-carboxamide structure with N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. [, , ] The only structural difference is the substitution on the benzyl ring, with PF-3845 having a pyridin-3-yl group and the target compound having a 4-chlorobenzyl group. This close structural resemblance suggests that N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide might also inhibit FAAH, although its primary target remains likely related to cannabinoid receptors due to its overall structural similarity to Taranabant.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.